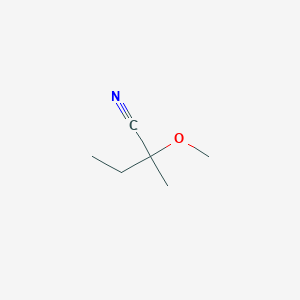

2-Methoxy-2-methylbutanenitrile

Descripción

Propiedades

IUPAC Name |

2-methoxy-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLQZBUBGKURMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Methoxy 2 Methylbutanenitrile

Historical Evolution of Alpha-Alkoxy Nitrile Synthesis

The development of synthetic routes to alpha-alkoxy nitriles is intrinsically linked to the discovery and exploration of the cyanohydrin reaction. In 1872, Friedrich Urech was the first to report the synthesis of cyanohydrins from the reaction of ketones with alkali cyanides and acetic acid. wikipedia.orglscollege.ac.in This seminal work laid the foundation for the preparation of a wide range of alpha-hydroxy nitriles, which are key precursors to alpha-alkoxy nitriles.

Initially, the focus was on the synthesis and reactions of the alpha-hydroxy functionality. However, the recognition that the hydroxyl group could be alkylated to form an ether linkage expanded the synthetic utility of cyanohydrins. This led to the development of methods for preparing alpha-alkoxy nitriles, providing access to a new class of compounds with distinct chemical properties and potential applications. Over the years, advancements in synthetic methodology have provided more efficient and selective ways to achieve this transformation, including the adaptation of classic reactions like the Williamson ether synthesis to these unique substrates.

Cyanohydrin-Derived Pathways to Alpha-Alkoxy Nitriles

A common and well-established strategy for the synthesis of 2-methoxy-2-methylbutanenitrile involves a two-step process starting from a ketone. This pathway first generates a cyanohydrin intermediate, which is then alkylated to introduce the methoxy (B1213986) group.

Formation of 2-Hydroxy-2-methylbutanenitrile Precursors

The initial step in this pathway is the formation of 2-hydroxy-2-methylbutanenitrile from 2-butanone. This is a classic example of a cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone.

The reaction is typically carried out by treating 2-butanone with a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The acid, often sulfuric acid, reacts with the cyanide salt to generate hydrogen cyanide (HCN) in situ. The cyanide anion (CN⁻) then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. Subsequent protonation of the resulting alkoxide intermediate yields the 2-hydroxy-2-methylbutanenitrile product. The reaction is reversible, and the equilibrium generally favors the product for aliphatic ketones. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| 2-Butanone | Sodium Cyanide (NaCN) | Sulfuric Acid (H₂SO₄) | 2-Hydroxy-2-methylbutanenitrile | Cyanohydrin Formation |

| 2-Butanone | Potassium Cyanide (KCN) | Acetic Acid | 2-Hydroxy-2-methylbutanenitrile | Cyanohydrin Formation |

O-Alkylation Strategies for Methoxy Group Introduction

Once the 2-hydroxy-2-methylbutanenitrile precursor is obtained, the next step is the introduction of the methoxy group via O-alkylation of the hydroxyl group. A widely used method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

In this reaction, the hydroxyl group of the cyanohydrin is first deprotonated by a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with a methylating agent, typically a methyl halide like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in an Sₙ2 reaction. The alkoxide displaces the halide or sulfate leaving group, resulting in the formation of the ether linkage and yielding this compound. The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), can facilitate this Sₙ2 reaction.

| Starting Material | Base | Methylating Agent | Product | Reaction Type |

| 2-Hydroxy-2-methylbutanenitrile | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | This compound | Williamson Ether Synthesis |

| 2-Hydroxy-2-methylbutanenitrile | Potassium tert-butoxide | Dimethyl Sulfate ((CH₃)₂SO₄) | This compound | Williamson Ether Synthesis |

Direct and Indirect Cyanation Approaches

Alternative strategies for the synthesis of this compound involve the direct or indirect introduction of the cyano group onto a substrate that already contains the methoxy and methylbutane framework.

Nucleophilic Cyanation of Electrophilic Substrates

This approach involves the reaction of a suitable electrophilic substrate with a cyanide nucleophile. A plausible precursor for this reaction would be a molecule containing a good leaving group at the C2 position of the 2-methoxy-2-methylbutane skeleton. For instance, 2-chloro-2-methylbutane can be synthesized from 2-methyl-2-butanol by reaction with concentrated hydrochloric acid. pbworks.comquizlet.com

The subsequent reaction of 2-chloro-2-methylbutane with a cyanide salt, such as sodium cyanide, in the presence of methanol could potentially lead to the formation of this compound. In this scenario, methanol could act as both a solvent and a reactant, potentially leading to a mixture of products including the desired alpha-alkoxy nitrile and elimination byproducts. The reaction proceeds via a nucleophilic substitution mechanism. Given that 2-chloro-2-methylbutane is a tertiary alkyl halide, the reaction likely proceeds through an Sₙ1 mechanism, where the formation of a tertiary carbocation is the rate-determining step. chemistrysteps.com This carbocation can then be attacked by either the cyanide anion or methanol.

Oxidative Cyanation Protocols

More modern and advanced methods for the formation of alpha-alkoxy nitriles involve oxidative cyanation. These reactions generate a cyano radical or a related electrophilic species that can react with a suitable substrate. One potential substrate for such a reaction is an ether.

Recent research has demonstrated the direct oxidative cyanation of the C-H bond adjacent to the oxygen atom in ethers. acs.orgnih.gov These methods often employ photoredox catalysis or electrochemical approaches. acs.orgnih.gov For the synthesis of this compound, a hypothetical oxidative cyanation could involve the reaction of 2-methoxy-2-methylbutane with a cyanide source in the presence of an oxidant. The reaction would proceed by abstraction of a hydrogen atom from the carbon bearing the methoxy group, followed by trapping of the resulting radical with a cyanide species.

Electrochemical methods have also been developed for the cyanation of various organic molecules. researchgate.net An electrochemical approach could potentially be devised for the methoxycyanation of an alkene like 2-methyl-1-butene, where the methoxy and cyano groups are added across the double bond in a single step.

Electrocatalytic Synthetic Routes for Nitriles

Electrocatalysis has emerged as a sustainable and powerful tool for the synthesis of nitriles, offering mild reaction conditions and avoiding the use of harsh chemical oxidants. These methods typically involve the anodic oxidation of suitable precursors, such as primary alcohols or carboxylic acids, coupled with a nitrogen source.

Recent advancements have demonstrated the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts. chemrxiv.orgresearchgate.net In these systems, an in-situ formed Ni²⁺/Ni³⁺ redox couple on the anode surface is proposed to be the active site for the conversion. The reaction proceeds through a sequence of dehydrogenation of the alcohol to an aldehyde, followed by imination with ammonia, and subsequent dehydrogenation of the imine to the nitrile. chemrxiv.orgresearchgate.net This approach has shown broad applicability for various aromatic, aliphatic, and heterocyclic primary alcohols. chemrxiv.org

Another viable electrophotochemical metal-catalyzed protocol enables the decarboxylative cyanation of aliphatic carboxylic acids. This method is particularly advantageous for its broad functional group compatibility and its ability to convert a diverse range of primary, secondary, and tertiary alkyl acids into the corresponding nitriles under mild conditions, without the need for costly or toxic cyanating reagents. nih.gov While these methods have been demonstrated for a range of substrates, their application to generate α-alkoxy nitriles like this compound would require starting from a suitable α-alkoxy alcohol or carboxylic acid precursor.

Catalytic Synthesis of this compound and Analogues

The synthesis of this compound and its analogues, characterized by a quaternary carbon atom bearing both a methoxy and a cyano group, can be approached through various catalytic methodologies. These methods often involve the cyanation of a suitable ketone, hemiacetal, or related precursor.

Transition Metal-Catalyzed Pathways

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for C-C bond formation, including cyanation. Palladium, nickel, copper, and cobalt complexes are widely used to catalyze the cyanation of aryl and alkyl halides, alcohols, and carbonyl compounds. rsc.orgresearchgate.netorganic-chemistry.org

For the synthesis of α-alkoxy-α-alkylnitrile analogues, a key strategy involves the cyanation of carbonyl compounds or their derivatives. Palladium-catalyzed cyanation has been extensively developed for aryl halides, employing various cyanide sources like K₄[Fe(CN)₆], a non-toxic alternative to KCN or Zn(CN)₂. nih.govnih.govresearchgate.net The application of specific palladacycle precatalysts can prevent catalyst poisoning by the cyanide ion, allowing for lower catalyst loadings and broader substrate scope. nih.gov

Nickel-catalyzed cyanation has also emerged as a powerful method for coupling aryl electrophiles with cyanide sources. researchgate.net For the synthesis of alkyl nitriles, cobalt complexes have been used for the α-alkylation of nitriles with primary alcohols, proceeding through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde. organic-chemistry.org Copper-catalyzed systems are also effective for the α-alkylation of aryl acetonitriles with benzyl alcohols. eie.gr The synthesis of a quaternary α-alkoxy nitrile like this compound would likely involve the transition metal-catalyzed cyanation of a suitable precursor like 2-methoxy-2-methylbutanol or a related electrophile.

Table 1: Examples of Transition Metal-Catalyzed Cyanation Reactions

| Catalyst System | Substrate Type | Cyanide Source | Key Features |

|---|---|---|---|

| Palladacycle/L | (Hetero)aryl Chlorides/Bromides | K₄[Fe(CN)₆]·3H₂O | Low catalyst loading, non-toxic cyanide source, wide scope. nih.govnih.gov |

| Ni(II)-precatalyst/JosiPhos | (Hetero)aryl Halides | K₄[Fe(CN)₆] | Use of non-toxic cyanide source, scalable. researchgate.net |

| Co-complex/KOH | Nitriles + Primary Alcohols | - (Alkylation) | Environmentally friendly, atom-economical. organic-chemistry.org |

| CuCl₂/TMEDA | Aryl Acetonitriles + Benzyl Alcohols | - (Alkylation) | Low catalyst loading, catalytic base. eie.gr |

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for nitrile synthesis, often providing high levels of stereoselectivity. These reactions are typically promoted by small organic molecules, such as chiral amines, thioureas, or phosphoric acids. The primary application in the synthesis of α-substituted nitriles is the Strecker reaction for producing α-aminonitriles. mdpi.com

For the synthesis of α-alkoxy nitrile analogues, the focus shifts to the cyanation of ketones or their derivatives. Confined organocatalysts, such as imidodiphosphorimidates (IDPi), have been developed for the highly enantioselective cyanosilylation of a broad range of aromatic and aliphatic ketones. researchgate.netnih.gov These catalysts create a confined active site, similar to enzymes, which enables high selectivity even with small substrates. nih.gov The reaction typically uses trimethylsilyl cyanide (TMSCN) as the cyanide source.

Another approach involves the asymmetric α-cyanation of β-keto esters using electrophilic cyanide-transfer reagents in the presence of chiral organocatalysts like Cinchona alkaloids. nih.govresearchgate.net These phase-transfer catalysts can achieve moderate to good enantioselectivities. nih.gov The synthesis of this compound via an organocatalytic route would likely proceed through the cyanation of 2-butanone followed by a subsequent methoxylation step, or the direct cyanation of a related methoxy-containing precursor.

Biocatalytic Transformations for Nitrile Formation

Biocatalysis provides green and highly selective methods for nitrile synthesis, operating under mild conditions and often without the need for toxic reagents like HCN. researchgate.net Hydroxynitrile lyases (HNLs) are key enzymes in this field, catalyzing the asymmetric addition of cyanide to aldehydes and ketones to produce chiral cyanohydrins (α-hydroxynitriles). ftb.com.hrinnosyn.comacs.org

Both (R)- and (S)-selective HNLs are available from various plant sources, allowing access to both enantiomers of a target cyanohydrin. ftb.com.hrresearchgate.net These enzymes have been successfully used for the enantioselective synthesis of cyanohydrins from a wide range of carbonyl compounds. ftb.com.hrsemanticscholar.org The resulting α-hydroxynitriles are valuable precursors that could potentially be converted to α-alkoxy nitriles like this compound through a subsequent etherification step.

Table 2: Examples of Hydroxynitrile Lyases (HNLs) in Biocatalysis

| Enzyme Source | Stereoselectivity | Substrate Type |

|---|---|---|

| Prunus amygdalus (Almond) | (R)-selective | Aldehydes, Ketones |

| Manihot esculenta (Cassava) | (S)-selective | Aldehydes, Ketones |

| Hevea brasiliensis (Rubber tree) | (S)-selective | Aldehydes, Ketones |

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is a paramount goal in the synthesis of complex organic molecules. For a compound like this compound, which contains a quaternary chiral center, stereoselectivity is of particular importance.

The chemo- and regioselectivity of cyanation reactions are highly dependent on the chosen catalytic system and substrate. For instance, in the transition metal-catalyzed oxidative cyanation of alkenes, the regioselectivity of cyanide addition can be controlled to favor the formation of branched alkenyl nitriles. nih.gov Similarly, the choice of catalyst and directing groups can influence the position of C-H cyanation in aromatic systems. nih.gov

Control of Stereochemistry in Chiral Alpha-Carbon Centers

Controlling the stereochemistry at the α-carbon of a nitrile is a significant challenge, particularly when a quaternary center is being constructed. Asymmetric catalysis provides the most powerful tools for addressing this challenge.

As discussed in the organocatalytic and biocatalytic sections, chiral catalysts and enzymes can induce high levels of enantioselectivity in the cyanation of prochiral ketones and imines. mdpi.comresearchgate.netnih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from Cinchona alkaloids or chiral phosphoric acids, create a chiral environment around the substrate, guiding the incoming cyanide nucleophile to one face of the molecule. Confined catalysts like IDPi have shown exceptional ability to control the stereochemistry in the cyanosilylation of ketones, achieving enantiomeric ratios as high as 98:2 for challenging substrates. researchgate.netnih.gov

Biocatalysis: Hydroxynitrile lyases are renowned for their excellent enantioselectivity in the synthesis of cyanohydrins. The enzyme's active site, shaped by evolution, binds the substrate in a specific orientation, leading to the formation of almost exclusively one enantiomer of the product. ftb.com.hracs.org

Transition Metal Catalysis: The development of chiral ligands for transition metals allows for asymmetric cyanation reactions. Chiral tin alkoxides, for example, have been used for the catalytic enantioselective α-cyanation of β-keto esters. researchgate.net

The synthesis of enantiomerically pure this compound would most effectively be achieved by employing one of these asymmetric catalytic strategies on a suitable prochiral precursor, such as 2-butanone, followed by functional group manipulation.

Asymmetric Synthesis Approaches

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. uwindsor.cayork.ac.uk Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have distinct biological activities. uwindsor.ca For a molecule like this compound, the carbon atom bonded to the methoxy and cyano groups is a chiral center. Therefore, developing synthetic routes that control this stereochemistry is of high importance.

One primary strategy for the asymmetric synthesis of α-alkoxy nitriles involves the enantioselective addition of a cyanide source to a suitable precursor, such as a ketone or a ketal, facilitated by a chiral catalyst. ncl.ac.uk While direct synthesis examples for this compound are not extensively documented, analogous reactions provide a clear framework. For instance, the asymmetric cyanation of ketones using chiral catalysts has been shown to produce cyanohydrins with high enantiomeric excess. ncl.ac.uk This approach could be adapted where a precursor like 2-butanone is first converted to a chiral cyanohydrin, followed by methylation of the hydroxyl group.

Another potential route is the asymmetric hydrocyanation of an unsaturated precursor, such as 2-methoxy-2-butene. Rhodium-catalyzed asymmetric hydrocyanation of alkenes has been developed as an efficient method for producing valuable chiral nitriles with high yields and enantioselectivities. nih.gov The key to achieving high enantioselectivity in such reactions is often the choice of the chiral ligand complexed with the metal catalyst. nih.gov

Biocatalysis offers a powerful alternative for asymmetric synthesis. Enzymes, such as aldoxime dehydratases, can catalyze the dehydration of aldoximes to nitriles with high enantioselectivity, providing a cyanide-free route to chiral nitriles. researchgate.netnih.gov This method involves converting a precursor aldehyde into an aldoxime, which is then enzymatically converted to the desired chiral nitrile. nih.gov

Below is a table summarizing potential catalytic systems applicable to the asymmetric synthesis of related chiral nitriles, which could be adapted for this compound.

| Catalyst/Method | Precursor Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-Catalyst with Chiral Ligand | Alkene | Chiral Nitrile | Up to 98% | nih.gov |

| Salen-Metal Complexes | Aldehyde/Imine | Chiral Cyanohydrin/Aminonitrile | >90% | ncl.ac.uk |

| Aldoxime Dehydratase (Biocatalyst) | Aldoxime | Chiral Nitrile | High | researchgate.netnih.gov |

| Hydroquinine Organocatalyst | Aldehyde/Amine | α-Aminonitrile | High | mdpi.com |

This table is illustrative and based on analogous reactions for the synthesis of chiral nitriles.

Green Chemistry Principles in the Preparation of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org These principles are increasingly important in both academic research and industrial manufacturing to enhance sustainability.

A key principle of green chemistry is the avoidance of auxiliary substances like solvents, or the use of safer alternatives. organic-chemistry.org Solvent-free, or solid-state, reactions can lead to improved efficiency, lower costs, and reduced environmental impact. Microwave irradiation is one technique that can facilitate solvent-free reactions. For instance, the synthesis of nitriles from aldehydes can be achieved under solvent-free conditions using a deep eutectic mixture of choline chloride and urea as an efficient and environmentally friendly catalyst, often accelerated by microwave irradiation. organic-chemistry.org This approach offers good to excellent yields and represents a significant improvement over conventional methods that may require volatile and hazardous organic solvents. organic-chemistry.org

The following table presents data on solvent-free nitrile synthesis from aldehydes, demonstrating the potential of these conditions.

| Aldehyde | Catalyst System | Conditions | Yield | Reference |

| Benzaldehyde | Choline chloride/urea | Microwave, Solvent-free | Excellent | organic-chemistry.org |

| Various Aromatic/Aliphatic Aldehydes | Choline chloride/urea | Conventional heating, Solvent-free | Good to Excellent | organic-chemistry.org |

This table illustrates the effectiveness of solvent-free conditions for nitrile synthesis, a principle applicable to the preparation of this compound.

The use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused, minimizing waste. york.ac.uk Sustainable catalytic systems often involve earth-abundant metals, reusable heterogeneous catalysts, or biocatalysts.

Recent research has focused on developing catalysts based on abundant and less toxic metals like cobalt and manganese for nitrile synthesis. rsc.orgnih.gov For example, cobalt nanoparticles supported on N-doped carbon have been shown to be effective and reusable catalysts for the α-alkylation of nitriles with alcohols, a process that proceeds with high atom economy, producing water as the only byproduct. rsc.orgrsc.orgresearchgate.net Similarly, manganese-based catalysts have been successfully employed for the chemoselective alkylation of nitriles with alcohols. nih.gov

Heterogeneous catalysts, such as copper oxide nanoparticles on a carbon support, offer another sustainable option. These catalysts can be easily separated from the reaction mixture and reused, which is advantageous for industrial processes. They have been successfully used in the aerobic oxidation of alcohols in the presence of ammonia to produce nitriles.

Biocatalytic methods, as mentioned in the context of asymmetric synthesis, are inherently green. They operate under mild conditions (temperature and pH) in aqueous media, are highly selective, and are derived from renewable resources. researchgate.netnih.gov The use of enzymes like aldoxime dehydratases avoids the need for toxic cyanide reagents, a significant advantage from a safety and environmental perspective. researchgate.netnih.gov

The table below highlights various sustainable catalytic systems used in the synthesis of nitriles.

| Catalyst Type | Metal/Enzyme | Support/Medium | Key Advantage | Reference |

| Heterogeneous Nanoparticles | Cobalt | N-doped Carbon | Reusable, Atom-efficient | rsc.orgrsc.orgresearchgate.net |

| Homogeneous Complex | Manganese | - | Earth-abundant metal | nih.gov |

| Heterogeneous Nanoparticles | Copper Oxide | Carbon | Reusable, Aerobic conditions | |

| Biocatalyst | Aldoxime Dehydratase | Water | Cyanide-free, Mild conditions | researchgate.netnih.gov |

This table provides examples of sustainable catalysts that could be employed in the synthesis of this compound.

Reactivity and Mechanistic Investigations of 2 Methoxy 2 Methylbutanenitrile

Fundamental Reactivity Patterns of Alpha-Alkoxy Nitriles

Alpha-alkoxy nitriles are characterized by the presence of an alkoxy group and a nitrile group attached to the same carbon atom. This unique structural arrangement governs their reactivity. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the alkoxy group create a complex electronic environment at the alpha-carbon.

The reactivity of these compounds is influenced by the interplay of these opposing electronic effects, as well as by steric factors. The alkoxy group can stabilize an adjacent positive charge, which can be a key factor in certain reaction mechanisms. Conversely, the nitrile group can stabilize an adjacent negative charge.

Transformations Involving the Nitrile Moiety

The nitrile group in 2-methoxy-2-methylbutanenitrile is a primary site for chemical transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group is a common reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. This transformation involves the initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The presence of the alpha-methoxy group can influence the rate of this reaction.

Reduction Reactions to Amine and Imine Species

The nitrile group can be reduced to form primary amines or imines. This is a synthetically useful transformation. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent and reaction conditions can often allow for the selective formation of either the amine or the imine.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of products, depending on the nucleophile and the subsequent workup. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Reactions at the Alpha-Carbon Center

The carbon atom bearing both the methoxy (B1213986) and nitrile groups also exhibits distinct reactivity.

Acid-Base Chemistry and Anion Generation

The hydrogen atoms on the carbon adjacent to the nitrile group (the alpha-carbon) are acidic due to the electron-withdrawing effect of the nitrile. In the case of this compound, there are no alpha-hydrogens on the quaternary carbon. However, related alpha-alkoxy nitriles that do possess alpha-hydrogens can be deprotonated by a strong base to form a resonance-stabilized carbanion. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Electrophilic Substitution Reactions at the Alpha-Position

The α-position of this compound, the carbon atom bearing both the methoxy and nitrile groups, is not prone to direct electrophilic substitution. The presence of the electron-withdrawing nitrile group deactivates this position towards attack by electrophiles. However, deprotonation of the C-H bonds on the adjacent carbons (the β- and γ-positions of the butyl chain and the methyl group) can generate a carbanion (an enolate-type species), which can then act as a nucleophile and react with electrophiles. youtube.comchemistrysteps.com

Alkylation of the α-position of nitriles is a common strategy for forming carbon-carbon bonds. This typically involves the deprotonation of an α-hydrogen to form a resonance-stabilized carbanion, which then acts as a nucleophile to attack an alkyl halide. youtube.comchemistrysteps.com In the case of this compound, there are no α-hydrogens. Therefore, direct α-alkylation via this mechanism is not possible.

Rearrangement Reactions Involving the Alpha-Carbon

Rearrangement reactions involving the α-carbon of nitriles can occur under various conditions, often proceeding through carbocationic or radical intermediates. masterorganicchemistry.com While specific examples for this compound are not documented, related rearrangements of other organic molecules provide insight into potential pathways. For instance, reactions that generate a positive charge adjacent to the quaternary center could potentially trigger a rearrangement. However, the stability of the potential rearranged carbocation would be a determining factor.

Role as a Synthetic Intermediate in Complex Molecule Construction

The dual functionality of α-alkoxy nitriles makes them valuable intermediates in the synthesis of more complex molecules. The nitrile group can be transformed into amines, carboxylic acids, or ketones, while the ether linkage can be stable under various reaction conditions or cleaved if desired.

Carbon-Carbon Bond Forming Reactions

The nitrile group of this compound is an electrophilic center and can participate in carbon-carbon bond-forming reactions through the addition of organometallic reagents, such as Grignard reagents. libretexts.org This reaction typically leads to the formation of an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. libretexts.org

Table 1: Representative Carbon-Carbon Bond Forming Reactions with Nitriles

| Reactant 1 (Nitrile) | Reactant 2 (Organometallic) | Product (after hydrolysis) | Reference |

| Benzonitrile (B105546) | Ethylmagnesium bromide | Propiophenone | libretexts.org |

| Acetonitrile | Phenylmagnesium bromide | Acetophenone | libretexts.org |

Radical reactions also offer a pathway for carbon-carbon bond formation. For example, tributyltin hydride can be used to generate radicals that can add to alkenes or alkynes. libretexts.org

Heterocycle Synthesis via Nitrile Reactivity

Nitriles are versatile precursors for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org The nitrile group can act as an electrophile or be incorporated into a ring system through cycloaddition reactions. For example, nitriles can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocycles. While specific examples involving this compound are scarce, the general reactivity pattern of nitriles suggests its potential utility in this area.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The hydrolysis of nitriles to carboxylic acids is a thermodynamically favorable process. nist.gov A study on the thermodynamics of nitrile hydrolysis for several aromatic and alkyl nitriles showed that the reactions proceed to completion, indicating large negative Gibbs free energy changes. nist.gov The enthalpy of reaction for the hydrolysis of nitriles like benzonitrile has been determined calorimetrically. nist.gov

Table 2: Enthalpy of Hydrolysis for Selected Nitriles

| Nitrile | Reaction | ΔHr (kJ/mol) | Reference |

| Benzonitrile | Hydrolysis to Benzoic Acid and Ammonia (B1221849) | - | nist.gov |

| Benzylcyanide | Hydrolysis to Benzeneacetic Acid and Ammonia | - | nist.gov |

Note: Specific values were not provided in the abstract, but the study indicates precise calorimetric determination.

The kinetics of nitrile reactions are influenced by steric and electronic factors. The electrophilicity of the nitrile carbon is a key factor in addition reactions. libretexts.org The presence of the methoxy group at the α-position in this compound may influence the reaction rates compared to simple alkyl nitriles due to its electronic effects.

Elucidation of Reaction Mechanisms and Identification of Intermediates

The mechanisms of common nitrile reactions have been extensively studied.

Hydrolysis: Acid-catalyzed hydrolysis proceeds via initial protonation of the nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to a carboxylic acid. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an imine anion that is then protonated and further hydrolyzes. libretexts.org

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming a primary amine after workup. libretexts.org The use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can allow for the isolation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Grignard Reaction: The addition of a Grignard reagent to a nitrile forms an imine anion, which is stabilized as a magnesium salt. libretexts.org Hydrolysis of this intermediate yields a ketone. libretexts.org

The identification of intermediates such as imines and amides is crucial for understanding these reaction pathways. Spectroscopic techniques like NMR and IR, as well as trapping experiments, are often employed for this purpose.

Advanced Spectroscopic and Computational Approaches to 2 Methoxy 2 Methylbutanenitrile Chemistry

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the real-time analysis of chemical reactions as they occur, providing a dynamic window into reaction mechanisms, kinetics, and the transient species involved. iastate.edu This approach eliminates the need for quenching and sampling, which can alter the reaction's course, thus offering a more accurate understanding of the chemical process. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in real-time, is a powerful tool for monitoring reaction progress and elucidating complex mechanisms. researchgate.netrsc.org By circulating the reaction mixture through an NMR flow cell, spectra can be acquired continuously, tracking the concentration changes of reactants, intermediates, and products. osf.io

For the synthesis of 2-Methoxy-2-methylbutanenitrile, which could be conceptualized via a nucleophilic substitution on a halo-nitrile precursor or addition to an unsaturated nitrile, real-time ¹H and ¹³C NMR would be invaluable. For instance, in a hypothetical synthesis from 2-chloro-2-methylbutanenitrile (B2912900) and sodium methoxide (B1231860), ¹H NMR could monitor the disappearance of the methoxide methyl peak at its initial chemical shift and the appearance of the new methoxy (B1213986) group signal in the product, this compound. researchgate.net The identification of transient intermediates or by-products could also be possible, providing a detailed mechanistic picture. rsc.org

Table 1: Hypothetical ¹H NMR Data for Monitoring the Synthesis of this compound

| Compound | Functional Group | Proton Signal | Expected Chemical Shift (ppm) | Observation during Reaction |

| Sodium Methoxide | Methoxy | -OCH₃ | ~3.3 | Signal decreases over time |

| 2-chloro-2-methylbutanenitrile | Methyl | -CH₃ | ~1.8 | Signal decreases over time |

| 2-chloro-2-methylbutanenitrile | Ethyl | -CH₂CH₃ | ~2.0 (q), ~1.1 (t) | Signals decrease over time |

| This compound | Methoxy | -OCH₃ | ~3.2 | Signal increases over time |

| This compound | Methyl | -CH₃ | ~1.5 | Signal increases over time |

| This compound | Ethyl | -CH₂CH₃ | ~1.7 (q), ~1.0 (t) | Signals increase over time |

Note: Chemical shifts are approximate and would depend on the solvent and specific reaction conditions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are particularly sensitive to changes in functional groups, making them ideal for kinetic studies. nih.gov

In the context of this compound, the most characteristic vibrational mode is the nitrile (C≡N) stretch, which typically appears in the IR spectrum around 2240-2260 cm⁻¹. The formation of the molecule could be tracked by the appearance and growth of this peak. Similarly, the C-O stretching vibration of the methoxy group (around 1050-1150 cm⁻¹) would also serve as a clear indicator of product formation. By monitoring the intensity of these characteristic bands over time, one can determine the reaction rate and order, providing crucial kinetic data.

Table 2: Key Vibrational Frequencies for Kinetic Analysis of this compound Formation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Kinetic Study |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Monitor the appearance and growth of this band to track product concentration. |

| Methoxy (C-O) | Stretch | 1050 - 1150 | Monitor the appearance and growth of this band as a secondary probe for product formation. |

| Alkyl C-H | Stretch | 2850 - 3000 | Monitor changes in the C-H environment, although less specific than C≡N or C-O stretches. |

Computational Chemistry Studies on Structure and Reactivity

Computational chemistry serves as a virtual laboratory, enabling the investigation of molecular properties and reaction dynamics at the atomic level. These methods provide insights that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely applied to predict reaction pathways, transition state geometries, and activation energies. researchgate.netresearchgate.net

For a reaction producing this compound, DFT calculations could be employed to model the entire reaction coordinate. This would involve optimizing the geometries of the reactants, the transition state(s), any intermediates, and the final products. The calculated energies of these species allow for the determination of the reaction's thermodynamic favorability (ΔH) and the kinetic barrier (activation energy, Ea). researchgate.net This information helps in understanding the reaction mechanism, predicting the feasibility of a proposed synthetic route, and identifying potential side reactions. escholarship.org

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. osti.gov MD simulations can provide a detailed picture of how solvent molecules interact with a solute and influence its conformational preferences. chemrxiv.orgmdpi.com

An MD simulation of this compound in various solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal how the solvent shell forms around the molecule. mdpi.com This is crucial as solvent interactions can stabilize or destabilize certain conformations, thereby affecting reactivity. osti.gov By analyzing the simulation trajectories, one can determine the most stable conformations of the molecule in a given solvent and quantify properties like the radial distribution functions between solute and solvent atoms, providing a molecular-level understanding of solvation. nih.gov

Quantum chemical calculations can provide a wealth of information about a molecule's electronic structure and inherent reactivity through various descriptors. pnrjournal.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. nih.gov The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. aimspress.com For this compound, the HOMO would likely be localized on the oxygen and nitrile nitrogen atoms, suggesting these are potential sites for electrophilic attack. The LUMO would likely be associated with the cyano group's antibonding orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. epstem.net It highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the lone pairs of the oxygen and nitrogen atoms, marking them as sites for interaction with electrophiles.

Table 3: Calculated Quantum Chemical Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.28 | Indicates electron-donating capability. |

| LUMO Energy | +0.05 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 0.33 | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity. |

Applications of 2 Methoxy 2 Methylbutanenitrile in Specialized Organic Synthesis

Use as a Versatile C4 Synthon in Modular Synthesis

In the strategic disconnection approach of retrosynthesis, synthons are idealized fragments that assist in planning a synthesis. 2-Methoxy-2-methylbutanenitrile can be regarded as a versatile C4 synthon, providing a four-carbon backbone that can be elaborated in a modular fashion. The dual functionality—the nitrile and the masked ketone—allows for a variety of transformations.

The nitrile group is a rich chemical handle that can be converted into several other functional groups. researchgate.net For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. youtube.comlibretexts.org Each of these transformations opens up a different pathway for building larger molecules. The methoxy (B1213986) group, on the other hand, masks a tertiary alcohol, which is equivalent to a ketone upon deprotection. This protection strategy is crucial as it prevents undesired reactions that a free ketone might undergo during the manipulation of the nitrile group.

The utility of this compound as a synthon is summarized in the table below, illustrating the different reactive possibilities it holds.

| Reactive Site | Transformation | Resulting Functionality | Synthetic Potential |

| Nitrile (C1) | Hydrolysis (acidic or basic) | Carboxylic Acid | Amide coupling, esterification |

| Nitrile (C1) | Reduction (e.g., LiAlH₄) | Primary Amine | N-alkylation, amide formation, heterocycle synthesis |

| Nitrile (C1) | Grignard/Organolithium Addition | Ketone (after hydrolysis of imine) | Further C-C bond formation at a new site |

| Methoxy (C2) | Deprotection/Hydrolysis | Ketone | Carbonyl chemistry (e.g., Wittig, aldol) |

This dual reactivity allows for a stepwise, controlled synthesis. A synthetic sequence might first involve a reaction at the nitrile position, followed by the deprotection of the methoxy group to reveal the ketone, which can then undergo further transformations. This modularity is highly valuable in the assembly of complex target molecules.

Precursor for Advanced Organic Building Blocks and Intermediates

The strategic value of this compound lies in its efficient conversion to more complex and functionally dense building blocks that are staples in medicinal and organic chemistry. mdpi.com As a protected cyanohydrin, it provides access to key intermediates like α-hydroxy acids and β-amino alcohols. nih.govscbt.com

The reduction of the nitrile group is a particularly powerful transformation. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the nitrile is converted to a primary amine. libretexts.org The resulting molecule, 3-methoxy-3-methylpentan-1-amine, is an interesting building block in its own right. If the methoxy group is subsequently cleaved, the product is a β-hydroxy amine, a structural motif present in many biologically active compounds and used as a chiral ligand in catalysis. researchgate.net

Alternatively, hydrolysis of the nitrile function under acidic or basic conditions yields an α-methoxy carboxylic acid. libretexts.org This transformation provides an entry into α-substituted carboxylic acid derivatives. Perhaps the most direct use of the protected cyanohydrin nature of the molecule is its hydrolysis to reveal the underlying ketone, 2-butanone, which is a fundamental reaction, though the value of the starting material lies in avoiding this until desired. The reaction with Grignard reagents to form an intermediate imine, which then hydrolyzes to a ketone, is a classic method for ketone synthesis from nitriles. chemistrysteps.com

The table below details the conversion of this compound into various advanced organic building blocks.

| Target Building Block | Reaction Type | Typical Reagents | Intermediate/Product Structure |

| α-Methoxy-α-methylbutanoic Acid | Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | CH₃CH₂C(CH₃)(OCH₃)COOH |

| 1-Amino-3-methoxy-3-methylbutane | Nitrile Reduction | 1. LiAlH₄, 2. H₂O | CH₃CH₂C(CH₃)(OCH₃)CH₂NH₂ |

| 1,3-Dihydroxy-3-methylbutane Derivative | Reduction & Deprotection | 1. LiAlH₄, 2. H₃O⁺ (for deprotection) | CH₃CH₂C(CH₃)(OH)CH₂NH₂ (β-Amino alcohol) |

| 3,3-Dimethyl-2-pentanone | Grignard Reaction & Hydrolysis | 1. CH₃MgBr, 2. H₃O⁺ | CH₃CH₂C(CH₃)(OCH₃)C(O)CH₃ (after reaction and workup) |

These transformations highlight the role of this compound as a launchpad for generating a variety of more complex, high-value chemical intermediates.

Development of Novel Reagents and Catalysts from this compound Derivatives

While this compound is not itself a reagent or catalyst, its derivatives possess the necessary structural features to be developed into such. The field of asymmetric catalysis, in particular, relies heavily on chiral ligands that coordinate to a metal center, and many of these ligands are derived from readily available chiral building blocks like amino alcohols. scbt.com

Through the synthetic pathways described previously, this compound can be converted into chiral β-amino alcohols. If the synthesis starts from an enantiomerically pure form of the nitrile, the resulting amino alcohol will also be chiral, retaining the stereochemistry. researchgate.net These chiral 1,3-amino alcohols are valuable scaffolds for ligands in asymmetric synthesis. For example, they can be further functionalized to create bidentate or tridentate ligands for transition metals used in reactions like asymmetric hydrogenation, alkylation, or epoxidation.

The nitrile functionality itself can act as a coordinating group to a metal center. researchgate.net This property could be exploited in the design of catalysts where the nitrile group of a more complex derivative of this compound binds to a metal, potentially influencing its catalytic activity or selectivity. For instance, magnesium(I) dimers have shown reactivity towards nitriles in the context of carbon activation. wikipedia.org

Furthermore, the development of novel catalysts often involves creating molecules with specific steric and electronic properties. The substituent pattern of this compound (an ethyl and a methyl group at the quaternary center) provides a specific steric environment that could be beneficial in the design of selective catalysts. While specific examples originating from this exact precursor are not prominent in the literature, the fundamental building blocks it produces are well-established components in the design of modern catalysts. matthey.com

Role in Material Science Precursor Chemistry (excluding polymer properties)

In material science, there is a constant demand for novel molecular building blocks to create materials with specific functions, such as organic electronics, sensors, or porous materials like metal-organic frameworks (MOFs). Nitriles are recognized as important precursors in materials science and for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net

This compound can serve as a precursor to highly functionalized, non-polymeric materials. The nitrile group is a key functional group for the synthesis of various heterocyclic systems, such as pyrazines, isoxazoles, and pyrazoles. longdom.orgresearchgate.net These heterocyclic cores are often found in functional dyes, liquid crystals, and organic semiconductors. By using this compound, one could introduce the C4-alkoxy fragment into a heterocyclic system, fine-tuning the steric and electronic properties of the final material.

For example, the synthesis of substituted pyrazines can involve the reaction of α-aminonitriles with dicarbonyl compounds. The amino alcohol derivative of this compound could be used to generate a unique α-aminonitrile for this purpose.

Furthermore, the derivatives of this compound, such as the corresponding diol or carboxylic acid, can act as linkers in the construction of MOFs or other supramolecular assemblies. The specific stereochemistry and substitution pattern originating from this precursor could lead to frameworks with unique pore sizes, shapes, and functionalities, which are critical for applications in gas storage, separation, and catalysis. The hydrolysis of the methoxy group is a key step in creating the necessary linking points (e.g., hydroxyl groups) for coordination to metal centers. researchgate.net

Environmental Transformation and Degradation Pathways: a Mechanistic Perspective

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical transformations that occur without the direct involvement of biological organisms. For 2-Methoxy-2-methylbutanenitrile, the principal abiotic degradation pathways are hydrolysis and photolysis.

Hydrolytic Transformations under Environmental Conditions

The hydrolysis of nitriles, a reaction with water that cleaves the carbon-nitrogen triple bond, is a significant abiotic degradation pathway. chemguide.co.uk This process can be catalyzed by either acid or base. chemguide.co.uklumenlearning.com

Under acidic conditions, the nitrogen atom of the nitrile group is protonated, which increases the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to a carboxylic acid and an ammonium (B1175870) salt. For this compound, this would result in the formation of 2-methoxy-2-methylbutanoic acid and ammonium. The reaction between nitriles and water alone is typically very slow. chemguide.co.uk

In basic environments, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. This is followed by protonation from water to yield an imidic acid, which then tautomerizes to an amide. libretexts.org This amide intermediate can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849). chemguide.co.uklibretexts.org In the case of this compound, this would produce the salt of 2-methoxy-2-methylbutanoic acid and ammonia. Generally, the hydrolysis of nitriles requires heating with a dilute acid or alkali to proceed at a significant rate. chemguide.co.uk

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy. The potential for photolytic degradation of this compound in the environment would depend on its ability to absorb light in the solar spectrum (wavelengths greater than 290 nm) and the quantum yield of the degradation reaction.

Detailed studies on the photolytic degradation pathways and quantum yields for this compound or structurally similar α-alkoxy nitriles are scarce in the published literature. General principles suggest that if the molecule possesses chromophores that absorb sunlight, direct photolysis could occur. Indirect photolysis, mediated by photochemically generated reactive species in the environment such as hydroxyl radicals, could also contribute to its degradation. However, without specific experimental data, the significance of photolysis as a degradation pathway for this compound remains speculative.

Biotic Transformation Pathways

The biodegradation of nitriles is a well-documented process carried out by a diverse range of microorganisms. These organisms utilize nitriles as a source of carbon and/or nitrogen. nih.gov The primary enzymatic pathways involved are hydrolysis by nitrilases and nitrile hydratases.

Enzymatic Hydrolysis by Nitrilases and Nitrile Hydratases (Mechanistic Enzymology)

Microorganisms have evolved two primary enzymatic strategies for the hydrolysis of the nitrile group:

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step. frontiersin.org The mechanism involves a catalytic triad (B1167595) of residues, typically glutamate, lysine, and cysteine. The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. This is followed by the addition of water molecules to form the carboxylic acid and release ammonia.

Nitrile Hydratases (EC 4.2.1.84) catalyze the hydration of a nitrile to its corresponding amide. frontiersin.org These enzymes are metalloenzymes, containing either a non-corrin cobalt(III) or iron(III) ion in their active site. The metal ion plays a crucial role in activating the nitrile group for nucleophilic attack by a water molecule. The resulting amide can then be further hydrolyzed to a carboxylic acid and ammonia by a separate enzyme, an amidase (EC 3.5.1.4), which is often co-expressed with the nitrile hydratase. jmb.or.kr

The table below summarizes the key features of these two enzymatic pathways.

| Enzyme System | Reaction | Intermediate | Metal Cofactor |

| Nitrilase | R-C≡N + 2 H₂O → R-COOH + NH₃ | None | None |

| Nitrile Hydratase / Amidase | R-C≡N + H₂O → R-CONH₂ R-CONH₂ + H₂O → R-COOH + NH₃ | Amide | Fe³⁺ or Co³⁺ |

Microbial Metabolic Pathways for Nitrile Conversion (Focus on Chemical Changes)

Several genera of bacteria, notably Rhodococcus and Pseudomonas, are well-known for their ability to degrade a wide variety of nitriles, including aliphatic ones. nih.govnih.gov

Rhodococcus species, such as Rhodococcus rhodochrous, are particularly versatile in their nitrile-degrading capabilities. nih.govmdpi.com They can possess both nitrilase and nitrile hydratase/amidase pathways. nih.gov In the degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, the formation of transient amides and carboxylic acids has been observed, with ammonia accumulating as the final nitrogen-containing product. nih.gov This indicates a preference for the nitrile hydratase/amidase pathway in this strain for the tested aliphatic nitriles. nih.gov Some Rhodococcus strains have also shown a preference for branched-chain aliphatic compounds. mdpi.com

Pseudomonas species, such as Pseudomonas fluorescens, also exhibit robust nitrile-degrading activity. nih.govresearchgate.net The arylacetonitrilase from Pseudomonas fluorescens EBC191, for example, has been shown to hydrolyze a range of aliphatic mono- and dinitriles. nih.gov This enzyme displays a preference for unsaturated aliphatic substrates and those with electron-withdrawing groups near the nitrile functionality. nih.gov In the degradation process, the primary chemical change is the conversion of the nitrile group into a carboxylic acid and ammonia, which can then be assimilated into the central metabolism of the bacterium. uct.ac.za For instance, the degradation of some nitriles by Pseudomonas leads to the formation of the corresponding carboxylic acid, which can then enter pathways like the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. uct.ac.za

The degradation of this compound by such microorganisms would likely proceed through one of these enzymatic pathways. The initial step would be the hydrolysis of the nitrile group to either 2-methoxy-2-methylbutanoic acid and ammonia (via nitrilase) or 2-methoxy-2-methylbutanamide (via nitrile hydratase). The amide would then be further hydrolyzed to 2-methoxy-2-methylbutanoic acid and ammonia by an amidase. The resulting carboxylic acid could then potentially be further metabolized by the microorganism. The table below outlines the expected initial products of microbial degradation.

| Degradation Pathway | Initial Product(s) |

| Nitrilase | 2-Methoxy-2-methylbutanoic acid, Ammonia |

| Nitrile Hydratase | 2-Methoxy-2-methylbutanamide |

| Amidase (acting on the amide) | 2-Methoxy-2-methylbutanoic acid, Ammonia |

Future Directions and Emerging Research Avenues for 2 Methoxy 2 Methylbutanenitrile

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of 2-methoxy-2-methylbutanenitrile and other nitriles is often reliant on catalytic processes. A significant area of future research lies in the development of novel catalytic systems that offer superior efficiency, selectivity, and sustainability.

Current research is exploring the use of transition-metal catalysts, such as palladium or copper, for cyanation reactions. While these have shown promise, adapting them for aliphatic systems remains a key challenge. Future work will likely focus on the design of sophisticated ligands to improve catalyst stability and performance in these systems. For instance, ligands like 1,10-phenanthroline (B135089) have been shown to enhance the stability of copper catalysts in the cyanation of alkyl halides.

Furthermore, the development of catalyst-free synthetic methods is a growing area of interest. organic-chemistry.org These approaches, which may utilize air or simple organic solvents as oxidants, offer a greener and more cost-effective alternative to traditional metal-catalyzed reactions. organic-chemistry.org Research into these systems for the synthesis of various organic compounds is ongoing and could be adapted for nitrile synthesis. organic-chemistry.org

A comparative analysis of existing and potential synthetic methods highlights the trade-offs between yield, reaction time, complexity, and scalability.

| Method | Typical Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70-85% | 6-12 h | Low | High |

| Sulfonate Ester Route | 75-90% | 8-15 h | Moderate | Moderate |

| Metal-Catalyzed Cyanation | 50-65% | 10-14 h | High | Experimental |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch manufacturing to continuous flow processes. veranova.comlifescienceintegrates.com This paradigm shift offers numerous advantages, including enhanced safety, improved efficiency, better product quality, and greater scalability. veranova.comlifescienceintegrates.comeuropa.eu The integration of the synthesis of this compound into flow chemistry and continuous manufacturing represents a significant and promising research avenue.

Flow chemistry systems, which involve pumping reagents through a temperature-controlled reactor, provide superior control over reaction parameters. europa.eu The large surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation, making it safer to conduct highly exothermic reactions. europa.eu This is particularly relevant for nitration and other reactions that might be involved in the synthesis or transformation of this compound.

Key components of a typical flow chemistry setup include pumps (HPLC or syringe pumps), a reactor, a pressure regulator, and a collection device. europa.eu The ability to automate these systems and monitor reactions in real-time using Process Analytical Technology (PAT) allows for greater process understanding and optimization. veranova.com

The benefits of adopting continuous manufacturing for nitrile-containing compounds are substantial:

Increased Efficiency: Faster reaction times, higher yields, and reduced waste. veranova.com

Enhanced Safety: Smaller reaction volumes and superior heat transfer minimize the risk of runaway reactions. lifescienceintegrates.com

Improved Quality: Precise process control leads to more consistent product quality and fewer impurities. veranova.com

Greater Flexibility: Easy scalability by extending the run time of the process ("scaling-out"). lifescienceintegrates.com

Sustainability: Reduced energy consumption, lower solvent usage, and a smaller manufacturing footprint. lifescienceintegrates.com

Exploration of Unconventional Activation Modes and Reactivity

Moving beyond traditional thermal activation, future research will likely explore unconventional methods to activate this compound and unlock novel reactivity pathways. These methods can lead to the formation of unique products and intermediates that are inaccessible through conventional means.

Photochemistry is a powerful tool that uses light to initiate chemical reactions. nih.govmdpi.com The combination of flow chemistry and photochemistry is particularly promising for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). nih.govmdpi.com This approach allows for reactions to be carried out under mild conditions with high selectivity. nih.govmdpi.com

Electrochemistry offers another avenue for activating molecules by using an electric current to drive oxidation or reduction reactions. Direct electrochemical reduction in a flow reactor has been successfully demonstrated for various organic transformations.

Sonochemistry , the use of ultrasound to induce chemical reactions, can also be explored. The cavitation bubbles generated by ultrasound can create localized high-temperature and high-pressure zones, leading to unique chemical transformations.

The exploration of these unconventional activation modes will expand the synthetic utility of this compound, enabling the development of shorter and more efficient synthetic routes to valuable target molecules.

Synergistic Applications of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.comresearchgate.net These powerful computational tools can accelerate the discovery and optimization of chemical reactions, including those involving this compound. mdpi.comresearchgate.net

AI and ML algorithms can be applied in several key areas:

Retrosynthetic Analysis: AI programs can be trained to perform retrosynthetic analysis, identifying potential starting materials and synthetic routes for a target molecule. youtube.com

Reaction Prediction: Machine learning models can predict the outcome and yield of chemical reactions based on large datasets of experimental results. nih.govresearchgate.net This can help chemists to quickly identify promising reaction conditions and avoid unproductive experiments. nih.govresearchgate.net

Automated Synthesis: AI can be used to control robotic systems for automated synthesis, allowing for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. mdpi.comresearchgate.net

The synergy between AI, machine learning, and automated synthesis platforms creates a closed-loop system for reaction discovery and optimization. researchgate.net This data-driven approach has the potential to significantly reduce the time and resources required to develop new chemical processes. researchgate.net

Discovery of Novel Chemical Transformations and Applications

While the current applications of this compound are established, there is significant potential for the discovery of new chemical transformations and applications. The nitrile group is a versatile functional group that can be converted into a wide range of other functionalities, including amines, carboxylic acids, and heterocycles.

Future research will likely focus on developing new methods for the transformation of the nitrile group in this compound. This could involve the use of novel catalysts, reagents, or reaction conditions to achieve transformations that are currently difficult or impossible.

Furthermore, the exploration of the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents. The unique structural features of this compound may impart interesting pharmacological properties that have yet to be explored. The compound 2-methoxy-4,6-diphenylnicotinonitrile, for example, has garnered attention for its molecular and crystal structure. mdpi.com

The continued exploration of the chemistry of this compound and related compounds will undoubtedly lead to new discoveries and innovations with far-reaching implications for science and industry.

Q & A

Q. What are the common synthetic routes for 2-Methoxy-2-methylbutanenitrile, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cyanide-mediated reactions. For example, reacting 2-methoxy-2-methylbutanol with a cyanide source (e.g., KCN or NaCN) under acidic conditions yields the nitrile. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) significantly influence yield. Catalysts like phase-transfer agents may enhance reaction efficiency. Impurities such as unreacted alcohol or byproducts (e.g., hydrolysis products) require monitoring via GC-MS .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep in airtight containers, away from heat and moisture, at ≤25°C.

- Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for detailed emergency measures (e.g., eye irrigation with water for 15 minutes upon contact) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR: H NMR (δ ~1.3 ppm for methyl groups, δ ~3.4 ppm for methoxy) and C NMR (δ ~120 ppm for nitrile carbon).

- IR: Strong absorption at ~2240 cm (C≡N stretch).

- Mass Spectrometry: Molecular ion peak at m/z 113 (CHNO). Cross-reference data with NIST Chemistry WebBook for validation .

Q. How can researchers assess the purity of this compound?

Use gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) and flame ionization detection. Compare retention times against a certified standard. For trace impurities, HPLC with UV detection (λ = 210 nm) is recommended. Purity ≥98% is typical for research-grade material .

Q. What are the environmental hazards associated with this compound?

The compound is toxic to aquatic organisms (LC < 10 mg/L for Daphnia magna). Avoid release into waterways. Degradation studies suggest photolytic breakdown under UV light, but long-term persistence in soil requires containment strategies .

Advanced Research Questions

Q. How to resolve contradictions in reported yields for cyanide-mediated syntheses?

Discrepancies often arise from solvent polarity and water content. For example, anhydrous ethanol improves yield by minimizing hydrolysis. Use a Dean-Stark trap to remove water in reflux conditions. Kinetic studies (e.g., varying cyanide concentration) can identify rate-limiting steps .

Q. What thermodynamic data are available for stability assessment of this compound?

NIST data indicate a boiling point of ~175°C and heat of formation (ΔH°) of −189 kJ/mol. Thermal gravimetric analysis (TGA) shows decomposition onset at 200°C. Stability under inert atmospheres (N) is superior to aerobic conditions .

Q. How do reaction byproducts form during synthesis, and how can they be mitigated?

Common byproducts include 2-methoxy-2-methylbutanamide (from partial hydrolysis) and dimerization products. Use excess cyanide to drive the reaction to completion. Silica gel chromatography or fractional distillation can isolate the target compound .

Q. What strategies optimize this compound’s reactivity in Grignard or alkylation reactions?

The nitrile group’s electron-withdrawing nature enhances α-C acidity. Deprotonation with LDA (Lithium Diisopropylamide) at −78°C facilitates alkylation. For Grignard reactions, pre-complexation with Lewis acids (e.g., BF) improves nucleophilic attack efficiency .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution. Simulations in Gaussian or ORCA software reveal transition states for cyanide displacement reactions, aiding catalyst design (e.g., Pd/C for hydrogenation) .

Methodological Notes

- Data Contradictions: Cross-validate synthetic yields using controlled experiments (e.g., replicate reactions under identical conditions).

- Advanced Characterization: Combine X-ray crystallography with spectroscopic data for unambiguous structural confirmation.

- Eco-Toxicity Mitigation: Implement green chemistry principles (e.g., biocatalysts) to reduce hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.